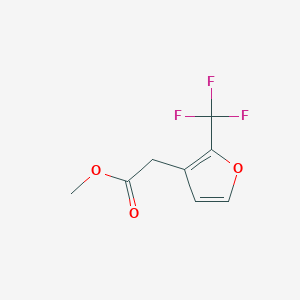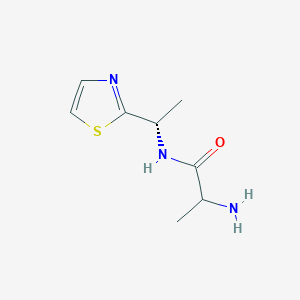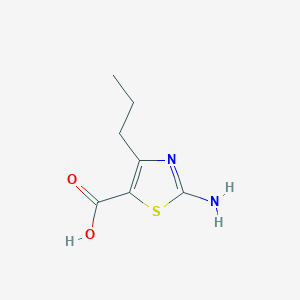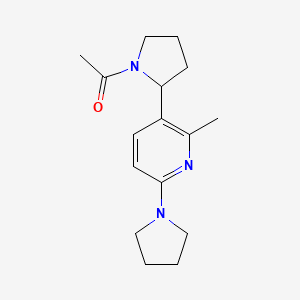
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms. The trifluoromethyl group attached to the furan ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)furan, which can be obtained through the reaction of furan with trifluoromethylating agents.
Esterification: The next step involves the esterification of 2-(trifluoromethyl)furan with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate can be compared with other similar compounds such as:
2-(Trifluoromethyl)furan: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-(2-(trifluoromethyl)phenyl)acetate: Contains a phenyl ring instead of a furan ring, resulting in different chemical and biological properties.
2-Methylfuran-3-thiol acetate: Contains a thiol group, which imparts different reactivity and odor properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the furan ring, which provides a balance of stability, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C8H7F3O3 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
methyl 2-[2-(trifluoromethyl)furan-3-yl]acetate |
InChI |
InChI=1S/C8H7F3O3/c1-13-6(12)4-5-2-3-14-7(5)8(9,10)11/h2-3H,4H2,1H3 |
Clave InChI |
FJQUYAKJXPHLGH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(OC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)

![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)
